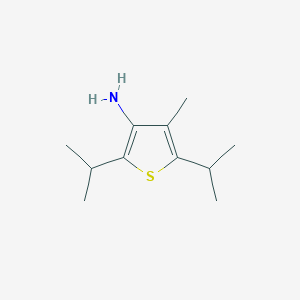

2,5-Diisopropyl-4-methylthiophen-3-amine

Description

Contextualizing Thiophene (B33073) and Aminothiophene Derivatives in Contemporary Chemical Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity and improved pharmacokinetic profiles. researchgate.net The incorporation of a thiophene nucleus into a molecule can significantly influence its electronic and lipophilic properties. nih.gov

Aminothiophenes, thiophenes bearing an amino group, are a particularly important subclass. The presence of the amino group provides a key site for further functionalization, enabling the synthesis of a diverse range of derivatives. acs.orggoogle.com These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govnih.gov The versatility of aminothiophenes is further highlighted by their use as intermediates in the synthesis of more complex heterocyclic systems, such as thieno[3,2-d]pyrimidines. bldpharm.com

Significance of 2,5-Diisopropyl-4-methylthiophen-3-amine within Substituted Thiophene Frameworks

The specific substitution pattern of this compound—with bulky isopropyl groups at the 2 and 5 positions, a methyl group at the 4 position, and an amine at the 3 position—suggests several key areas of scientific interest. The steric hindrance provided by the isopropyl groups could influence the compound's reactivity and selectivity in chemical transformations. Furthermore, this substitution pattern may play a crucial role in directing the binding of the molecule to biological targets, potentially leading to high selectivity and potency.

The electronic effects of the alkyl substituents (isopropyl and methyl groups) are electron-donating, which increases the electron density of the thiophene ring. This, in conjunction with the electron-donating amino group, is expected to enhance the nucleophilicity of the ring and influence its reactivity in electrophilic substitution reactions.

Overview of Research Trajectories for Substituted Aminothiophenes

Research into substituted aminothiophenes is a vibrant and expanding field. Key trajectories include:

Drug Discovery: A primary focus is the design and synthesis of novel aminothiophene derivatives as therapeutic agents. nih.govnih.govacs.org This involves exploring how different substitution patterns influence biological activity against various diseases.

Materials Science: Substituted thiophenes are integral components in the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). The specific substituents can be tailored to tune the electronic and photophysical properties of these materials.

Synthetic Methodology: The development of new and efficient methods for the synthesis of highly substituted and functionalized aminothiophenes remains an active area of research. acs.orgbeilstein-journals.org This includes the use of multicomponent reactions and novel catalytic systems to access complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C11H19NS |

|---|---|

Molecular Weight |

197.34 g/mol |

IUPAC Name |

4-methyl-2,5-di(propan-2-yl)thiophen-3-amine |

InChI |

InChI=1S/C11H19NS/c1-6(2)10-8(5)9(12)11(13-10)7(3)4/h6-7H,12H2,1-5H3 |

InChI Key |

NOJHKTMLEIPIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1N)C(C)C)C(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2,5 Diisopropyl 4 Methylthiophen 3 Amine

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophenes, which are generally more reactive than benzene (B151609). The rate and regioselectivity of these reactions are heavily influenced by the substituents on the thiophene ring. The amino group at the C3 position is a potent activating group and directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. Similarly, the isopropyl groups at C2 and C5, and the methyl group at C4, are weak activating groups that also exhibit ortho and para directing effects.

In the case of 2,5-Diisopropyl-4-methylthiophen-3-amine, the thiophene nucleus is fully substituted. Every carbon atom on the ring (C2, C3, C4, and C5) bears a substituent, leaving no available hydrogen atoms for a standard electrophilic aromatic substitution reaction. The high electron density of the ring, resulting from the combined donating effects of the amine and alkyl groups, makes it exceptionally primed for electrophilic attack. However, the absence of an available reaction site on the ring means that conventional SEAr reactions like halogenation, nitration, or Friedel-Crafts acylation will not proceed in the usual manner.

Under forcing conditions with powerful electrophiles, alternative reaction pathways could be envisaged, such as ipso-substitution (replacement of an existing substituent) or electrophilic attack on the side chains. However, such reactions are generally less favorable and would require overcoming significant activation barriers. Computational studies on substituted thiophenes confirm that the preferred sites for electrophilic attack are the α-carbon atoms (C2 and C5), followed by the β-carbons (C3 and C4). researchgate.net For this molecule, all positions are sterically encumbered, which further inhibits direct electrophilic attack on the ring.

Nucleophilic Reactivity of the Amino Group and Thiophene Sulfur Atom

The primary site of nucleophilic reactivity in this compound is the amino group at the C3 position. Amines are well-established nucleophiles in organic chemistry. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom can readily attack a wide range of electrophilic centers.

Reactivity of the Amino Group: The nucleophilicity of the amino group is enhanced by the electron-donating nature of the thiophene ring and its alkyl substituents. However, it is also subject to considerable steric hindrance from the adjacent isopropyl group at C2 and the methyl group at C4. Despite this steric crowding, the amino group is expected to undergo several characteristic reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylthiophenes (amides).

Alkylation: Reaction with alkyl halides could lead to secondary or tertiary amines, though this reaction may be slow due to steric hindrance.

Sulfonylation: Treatment with sulfonyl chlorides would produce the corresponding sulfonamides.

The relative reactivity of amines generally follows the trend of secondary > primary > tertiary, though this is highly dependent on steric factors and solvent. masterorganicchemistry.com For this compound, its primary amine character suggests strong nucleophilicity, moderated by the bulky neighboring groups.

Reactivity of the Thiophene Sulfur Atom: The sulfur atom in the thiophene ring is generally considered to have low nucleophilicity. Its lone pair electrons are integral to the 6π-electron aromatic system, making them less available for donation. youtube.com However, the sulfur atom is the most common site of oxidation within the thiophene ring, a reaction that proceeds via nucleophilic attack on an electrophilic oxygen source (e.g., a peroxy acid). acs.org This transformation is discussed in section 3.4.

Cycloaddition Reactions and Pericyclic Processes Involving Thiophene Derivatives

Thiophene and its derivatives can participate in pericyclic reactions, most notably as the 4π component (diene) in [4+2] cycloaddition reactions (Diels-Alder reactions). The aromaticity of thiophene means that it is a reluctant diene, and such reactions often require high temperatures, high pressures, or the use of highly reactive dienophiles. researchtrends.net

However, the reactivity of the thiophene ring as a diene is significantly enhanced by electron-donating substituents. Given that this compound possesses four electron-donating groups, it is expected to be a highly activated diene. In reactions with electron-poor dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate), it would likely undergo cycloaddition across the C2 and C5 positions.

A common outcome of these cycloaddition reactions is the extrusion of the sulfur bridge from the initial bicyclic adduct, often as hydrogen sulfide (B99878) or elemental sulfur, leading to the formation of a substituted benzene ring. capes.gov.br This Diels-Alder/extrusion sequence provides a powerful method for synthesizing highly substituted aromatic compounds from thiophene precursors. The reaction of condensed aminothiophenes with electron-poor olefins has been shown to yield products of addition followed by hydrogen sulfide elimination. capes.gov.br

Oxidative and Reductive Transformations of Substituted Aminothiophenes

Oxidative Transformations: The thiophene ring is susceptible to oxidation, primarily at the sulfur atom. This reaction disrupts the ring's aromaticity and significantly alters its chemical properties.

S-Oxidation: Treatment with one equivalent of an oxidizing agent, such as a meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding 2,5-Diisopropyl-4-methylthiophene 1-oxide . Thiophene S-oxides are typically unstable and highly reactive. They are no longer aromatic and behave as activated dienes in cycloaddition reactions. researchtrends.netutexas.edu

S,S-Dioxidation: Using excess oxidizing agent leads to the formation of the 2,5-Diisopropyl-4-methylthiophene 1,1-dioxide . Thiophene 1,1-dioxides are also non-aromatic and are exceptionally reactive dienes in Diels-Alder reactions, even with electron-rich alkenes in inverse-electron-demand cycloadditions. utexas.eduacs.org They can also act as dienophiles or Michael acceptors.

The amino group itself can also be a site of oxidation, although the sulfur is generally more susceptible in thiophene systems. Stronger oxidizing agents could potentially lead to the formation of nitro compounds or lead to polymerization/decomposition. Catalytic systems, such as those using oxoammonium salts, have been developed for the oxidation of N-substituted amines to amides. chemrxiv.orgchemrxiv.org

Reductive Transformations: The reduction of the aromatic thiophene ring is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like Raney Nickel. This process, known as desulfurizing hydrogenation, usually results in the complete saturation of the carbon chain and removal of the sulfur atom, yielding an alkane.

Functional groups attached to the ring are more readily reduced. While this molecule lacks reducible groups like nitro or carbonyl functions, derivatization could introduce them. For instance, if the amino group were acylated to form an amide, the amide could be reduced back to an amine (in this case, a secondary amine) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorganic-chemistry.org

Functionalization of the Isopropyl and Methyl Side Chains

With the aromatic ring being fully substituted, the alkyl side chains represent key sites for further functionalization. The carbon atoms of the methyl and isopropyl groups attached directly to the thiophene ring are in a "thienylic" position, analogous to a benzylic position. The C-H bonds at these positions are weaker than typical alkane C-H bonds and are thus more susceptible to radical reactions.

Free-Radical Halogenation: Under UV light or with a radical initiator (e.g., AIBN), this compound would undergo free-radical halogenation (e.g., with N-bromosuccinimide, NBS) preferentially at the thienylic positions. wikipedia.orgchemeurope.com

The isopropyl groups have tertiary C-H bonds at the point of attachment to the ring.

The methyl group has primary C-H bonds.

The stability of the resulting radical intermediate determines the regioselectivity, with the general order being tertiary > secondary > primary. Therefore, radical abstraction of a hydrogen atom is most likely to occur at one of the tertiary methine positions of the isopropyl groups. This would lead to the formation of a tertiary thienyl radical, which is more stable than the primary radical that would form on the methyl group. The subsequent reaction with a halogen would yield a halo-substituted side chain.

The expected major and minor products of monobromination are shown in the table below.

| Reaction Type | Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light or AIBN | 3-Amino-2-(1-bromo-1-methylethyl)-5-isopropyl-4-methylthiophene | 3-Amino-4-(bromomethyl)-2,5-diisopropylthiophene |

Mechanistic Investigations of Derivatization Reactions

Mechanistic studies, often supported by computational chemistry, provide a deeper understanding of the observed reactivity. chemrxiv.orgscispace.com

Mechanism of Nucleophilic Attack by the Amino Group: The reaction of the amino group with an electrophile like an acyl chloride follows a nucleophilic addition-elimination mechanism. The nitrogen lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, often facilitated by a base, yields the final amide product.

Mechanism of Side-Chain Halogenation: Free-radical halogenation proceeds via a well-established chain reaction mechanism. wikipedia.orgyoutube.com

Initiation: A radical initiator (e.g., from UV light on NBS) generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the most susceptible position (the tertiary C-H of an isopropyl group) to form HBr and a stable tertiary thienyl radical. This radical then reacts with a Br₂ molecule (or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Mechanism of Oxidation: The oxidation of the thiophene sulfur with a peroxy acid involves the nucleophilic attack of the sulfur lone pair on the electrophilic outer oxygen of the peroxy acid. This is a concerted process that transfers an oxygen atom to the sulfur, forming the S-oxide and a carboxylic acid byproduct.

Mechanism of Cycloaddition: The Diels-Alder reaction is a concerted pericyclic process that proceeds through a single, cyclic transition state. The electron-rich thiophene (diene) and the electron-poor dienophile align in a specific orientation to allow for the simultaneous formation of two new sigma bonds. acs.org The subsequent extrusion of sulfur from the cycloadduct is a separate, often thermally driven, elimination reaction.

Advanced Spectroscopic Characterization of 2,5 Diisopropyl 4 Methylthiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationwalisongo.ac.idyoutube.comsdsu.edu

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis of Substituent Environments

The ¹H NMR spectrum of 2,5-Diisopropyl-4-methylthiophen-3-amine is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The electron-donating amine group and the aromatic thiophene (B33073) ring significantly influence the chemical shifts of nearby protons.

The protons of the amine group (NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two isopropyl groups, being in different chemical environments (at positions C2 and C5), are expected to show separate signals. Each isopropyl group will exhibit a septet for its methine (CH) proton coupled to the six equivalent methyl (CH₃) protons, which in turn will appear as a doublet. The methyl group attached to the C4 position of the thiophene ring is predicted to appear as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ (amine) | 3.5 - 5.0 | broad singlet | - |

| CH (isopropyl at C2) | 3.0 - 3.5 | septet | ~6.8 |

| CH (isopropyl at C5) | 2.8 - 3.3 | septet | ~6.8 |

| CH₃ (methyl at C4) | 2.0 - 2.5 | singlet | - |

| CH₃ (isopropyl at C2) | 1.2 - 1.4 | doublet | ~6.8 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterizationlibretexts.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine unique carbon environments.

The carbons of the thiophene ring (C2, C3, C4, C5) will resonate in the aromatic region, with their specific shifts influenced by the attached substituents. The C3 carbon, bonded to the electron-donating amine group, is expected to be significantly shielded compared to the other ring carbons. The carbons of the two isopropyl groups and the C4-methyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4-CH₃ | 14 - 18 |

| Isopropyl CH₃'s | 22 - 26 |

| Isopropyl CH's | 28 - 35 |

| C4 (thiophene) | 120 - 125 |

| C5 (thiophene) | 135 - 145 |

| C3 (thiophene) | 140 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistrywalisongo.ac.idsdsu.eduscience.gov

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, key COSY cross-peaks would be observed between the methine (CH) proton and the methyl (CH₃) protons within each isopropyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of each carbon by correlating them with the already assigned proton signals. For instance, the singlet at ~2.2 ppm would show a cross-peak to the C4-methyl carbon signal at ~15 ppm. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular structure. Key HMBC correlations would include:

Correlations from the C4-methyl protons to the C3, C4, and C5 carbons of the thiophene ring.

Correlations from the isopropyl methine protons to the C2 and C5 carbons of the ring, respectively.

Correlations from the amine protons to the C3 and C4 carbons, confirming the position of the amino group. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identificationwpmucdn.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine (-NH₂) group is predicted to exhibit two distinct, medium-intensity sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1600 cm⁻¹. The aliphatic C-H bonds of the isopropyl and methyl groups will show strong stretching absorptions just below 3000 cm⁻¹. Vibrations associated with the C=C bonds within the thiophene ring are expected in the 1400-1500 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisdocbrown.info

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₂H₂₁NS, molecular weight 211.37 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 211. The fragmentation pattern would likely involve the loss of small alkyl fragments. A prominent peak would be expected at M-15 (m/z = 196), corresponding to the loss of a methyl radical. Another significant fragmentation pathway would be the loss of an isopropyl group, resulting in a peak at M-43 (m/z = 168). docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition, C₁₂H₂₁NS. The calculated exact mass for the protonated molecule, [M+H]⁺, would be sought to confirm the identity of the compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diisopropylamine |

| Thiophene |

Fragmentation Pathways of Alkyl-Substituted Aminothiophenes

The mass spectrometric analysis of this compound provides significant structural information through the study of its fragmentation patterns under electron impact (EI). The fragmentation of alkyl-substituted aminothiophenes is governed by the stability of the resulting fragment ions, with cleavages typically initiated at the sites most capable of stabilizing a positive charge or a radical, such as the heteroatoms (nitrogen and sulfur) and the aromatic ring.

For this compound, the molecular ion ([M]•+) is expected to be prominent. The primary fragmentation pathways are dictated by the amine group and the alkyl substituents on the thiophene ring.

Alpha-Cleavage: This is a characteristic fragmentation for amines and is expected to be a dominant pathway. libretexts.orgmiamioh.edu The cleavage occurs at the carbon-carbon bond adjacent (alpha) to the nitrogen atom. youtube.com In this case, this would involve the bond between the thiophene ring and the amino group, but more significantly, the cleavage of bonds on the alkyl substituents attached to the ring, which are alpha to the charged ring system. The most favorable alpha-cleavage involves the loss of the largest alkyl group to yield a stable, resonance-stabilized cation. miamioh.edu For this molecule, the loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion is a highly probable event.

Benzylic-type Cleavage: The alkyl groups attached to the thiophene ring are in a position analogous to a benzylic position. Cleavage at this position is favorable due to the formation of a resonance-stabilized cation. The loss of a methyl radical (•CH₃) from a substituent to form a stable thienyl-methyl cation is a common pathway for alkylthiophenes. aip.org In this molecule, the loss of a methyl radical from one of the isopropyl groups to form a more stable secondary carbocation, or the loss of the 4-methyl group, would be expected.

McLafferty Rearrangement: For molecules containing a carbonyl group and a sufficiently long alkyl chain, a McLafferty rearrangement can occur. miamioh.edunih.gov While this specific molecule lacks a carbonyl group, analogous hydrogen rearrangement processes can occur, potentially leading to the elimination of neutral molecules like propene from the isopropyl groups.

Ring Cleavage: The thiophene ring itself can undergo fragmentation, although this typically requires higher energy and results in smaller fragments. aip.org

The interpretation of the mass spectrum relies on identifying these characteristic losses from the molecular ion peak.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Based on general fragmentation principles)

| m/z Value (Proposed) | Lost Fragment | Proposed Ion Structure | Fragmentation Pathway |

| 211 | - | [C₁₂H₂₁NS]•+ | Molecular Ion |

| 196 | •CH₃ (15) | [C₁₁H₁₈NS]+ | Loss of a methyl radical from an isopropyl group or the 4-position |

| 168 | •CH(CH₃)₂ (43) | [C₈H₁₀NS]+ | Alpha-cleavage with loss of an isopropyl radical |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of conjugated systems like this compound. slideshare.net The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions.

The chromophore in this molecule is the substituted thiophene ring. The key electronic transitions for this type of system are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of conjugated systems and are typically high in intensity (large molar absorptivity, ε). shu.ac.uk The extent of conjugation directly influences the energy of this transition; more extensive conjugation lowers the energy gap, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. libretexts.org These transitions are typically lower in energy and intensity (smaller ε) than π → π* transitions. shu.ac.uk

The substituents on the thiophene ring significantly modulate its UV-Vis absorption profile:

Amino Group (-NH₂): The amino group acts as a powerful auxochrome. Its lone pair of electrons can be delocalized into the π-system of the thiophene ring, extending the conjugation. This extension of the conjugated system decreases the HOMO-LUMO energy gap, causing a significant bathochromic shift of the π → π* absorption band compared to unsubstituted thiophene. ekb.eg

Alkyl Groups (-CH(CH₃)₂ and -CH₃): Alkyl groups are weak auxochromes and typically cause small bathochromic shifts. However, bulky groups like isopropyl can exert steric effects, potentially twisting the molecule and disrupting the planarity of the conjugated system. This could lead to a hypsochromic (blue) shift by reducing the effective conjugation.

The solvent in which the spectrum is recorded can also influence the absorption maxima due to differential stabilization of the ground and excited states. nih.gov

Table 2: General Electronic Transitions and Expected Absorption Regions

| Transition Type | Electron Promotion | Typical Chromophore Requirement | Expected Wavelength Region | Effect of Conjugation |

| π → π | π bonding to π antibonding | Unsaturated systems (e.g., thiophene ring) | 200-400 nm | Bathochromic shift (to longer λ) |

| n → π | Non-bonding to π antibonding | Atoms with lone pairs (N, S) adjacent to π-systems | >280 nm | Bathochromic shift (to longer λ) |

| σ → σ | σ bonding to σ antibonding | All saturated bonds | <200 nm | Insignificant |

Advanced Spectroscopic Methodologies and Data Interpretation

While fundamental 1D NMR, IR, and mass spectrometry provide a basic structural outline, advanced spectroscopic techniques are often necessary for unambiguous characterization and a deeper understanding of complex molecules like this compound.

Tandem Mass Spectrometry (MS/MS): To confirm the fragmentation pathways proposed in section 4.3.2, tandem mass spectrometry is employed. nih.govmdpi.com In an MS/MS experiment, a specific ion from the initial mass spectrum (e.g., the molecular ion at m/z 211) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This allows for the direct establishment of fragmentation relationships (parent-daughter ions), providing conclusive evidence for the proposed fragmentation mechanisms, such as the loss of an isopropyl radical. aip.org

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques are indispensable for the complete assignment of ¹H and ¹³C NMR spectra, especially for highly substituted systems where simple multiplicity analysis is insufficient.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the mapping of adjacent protons, for example, within the isopropyl groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively assigning the carbon signal for each proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the isopropyl protons to the C2 and C5 carbons of the thiophene ring, and from the amino proton to the C3 and C4 carbons. researchgate.net

Computational Chemistry (DFT): Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for complementing experimental spectroscopic data. nih.gov By calculating the optimized molecular geometry, it is possible to predict theoretical IR, NMR, and UV-Vis spectra. nih.govnih.gov Comparing these computed spectra with experimental data can confirm spectral assignments and provide insights into conformational preferences and electronic properties that are not directly observable. tandfonline.com For example, DFT can be used to model the potential energy surface to understand conformational stabilities or to calculate the energies of frontier molecular orbitals (HOMO and LUMO) to interpret the UV-Vis spectrum. nih.gov

The integration of these advanced methods provides a powerful, multi-faceted approach to structural elucidation, ensuring a comprehensive and accurate characterization of this compound. arxiv.org

Computational Chemistry and Theoretical Investigations of 2,5 Diisopropyl 4 Methylthiophen 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular properties at the atomic and electronic levels. For 2,5-Diisopropyl-4-methylthiophen-3-amine, these methods can elucidate aspects of its behavior that are difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of thiophene (B33073) derivatives and analyzing their electronic structure. nih.govirjweb.comresearchgate.net

For this compound, DFT studies would likely focus on the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals. researchgate.netresearchgate.net The MEP map, for instance, would visualize the electrophilic and nucleophilic regions of the molecule, with electron-rich areas typically concentrated around the sulfur and nitrogen atoms, and electron-deficient regions near the hydrogen atoms of the alkyl groups. researchgate.netnih.gov The stability of the molecule can be inferred from the calculated total energy and the HOMO-LUMO energy gap. mdpi.com

A hypothetical optimized structure of this compound is depicted below, with key structural parameters that would be determined through DFT calculations.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.40 Å |

| C=C Bond Length | ~1.38 Å |

| Dihedral Angles | Non-planar geometry |

Note: The values in this table are illustrative and based on typical bond lengths in similar heterocyclic compounds.

Ab Initio Methods for High-Level Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational cost than DFT.

For this compound, high-level ab initio calculations would be employed to refine the geometric and electronic parameters obtained from DFT. These methods are particularly useful for accurately predicting reaction barriers and spectroscopic properties. While computationally intensive, they serve as a benchmark for less demanding methods and are crucial for obtaining definitive theoretical predictions.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Electron Affinity, Ionization Potential)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.comnih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, reflecting the nucleophilic character of these moieties. The LUMO, conversely, would likely be distributed over the aromatic system. The electron-donating isopropyl and methyl groups would be expected to raise the HOMO energy level, thereby influencing the molecule's reactivity.

A representative set of calculated electronic properties for a thiophenamine derivative is presented in the table below.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 5.5 |

| Electron Affinity | 0.8 |

Note: These values are hypothetical and serve to illustrate the typical output of a molecular orbital analysis for a similar compound.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the determination of kinetic and thermodynamic parameters.

Transition State Characterization

For reactions involving this compound, such as electrophilic substitution or reactions at the amino group, computational methods can be used to locate and characterize the transition state structures. nih.gov This involves calculating the potential energy surface of the reaction and identifying the saddle point corresponding to the transition state. The vibrational frequencies of this structure are also calculated, with the single imaginary frequency confirming it as a true transition state.

Kinetic and Thermodynamic Aspects of Reactions

For instance, in a potential electrophilic substitution reaction on the thiophene ring of this compound, computational studies could predict the most likely site of substitution by comparing the activation energies for attack at different positions. The influence of the isopropyl and methyl groups on the regioselectivity of such reactions would be a key aspect of this analysis. nih.gov

Conformational Analysis and Stereochemical Studies

A conformational analysis would theoretically involve mapping the potential energy surface of this compound to identify its most stable three-dimensional structures. This process typically uses quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of various rotational isomers (rotamers) arising from the free rotation around single bonds—particularly the bonds connecting the isopropyl groups and the amine group to the thiophene ring. Key findings would include the identification of global and local energy minima, the relative energy differences between conformers, and the energy barriers to their interconversion. Stereochemical studies would further investigate the spatial arrangement of atoms, although this specific molecule is achiral unless chiral centers are introduced via substitution or resolution. Without published research, no data on dihedral angles, relative energies, or stable conformers can be presented.

Molecular Dynamics Simulations in Complex Systems (e.g., solvent interactions, catalytic surfaces)

Molecular Dynamics (MD) simulations could provide profound insights into the behavior of this compound over time at an atomistic level. Such simulations would model the molecule's interactions within a defined environment, such as a solvent box (e.g., water, ethanol) or at the interface of a catalytic surface. The primary objectives would be to understand solvation effects, including the formation and dynamics of hydrogen bonds between the amine group and solvent molecules, and to determine the molecule's orientation, adsorption energy, and diffusion characteristics on a catalyst. These simulations rely on force fields to describe inter- and intramolecular forces. However, no studies detailing force field parameters, simulation protocols, or results like radial distribution functions or mean square displacement for this compound have been published.

Spectroscopic Property Predictions via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations could predict various spectra:

NMR Spectroscopy: Computational models can calculate the chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental data, are crucial for confirming molecular structure and assigning signals.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes, such as the N-H stretches of the amine group, C-H stretches of the alkyl groups, and the characteristic vibrations of the thiophene ring.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the molecule's interaction with UV and visible light.

The absence of any published computational studies means that no theoretical data for these spectroscopic properties can be tabulated or discussed.

Future Research Directions for 2,5 Diisopropyl 4 Methylthiophen 3 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of polysubstituted thiophenes remains a vibrant area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. researchgate.netnih.gov While the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, future research should explore alternative and optimized pathways to 2,5-Diisopropyl-4-methylthiophen-3-amine. researchgate.netscispace.comwikipedia.org

A primary avenue for investigation would be the adaptation of the Gewald reaction itself, specifically by using 3-methyl-2-pentanone (B1360105) as the ketone source, a suitable active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgnih.gov The optimization of reaction conditions, such as temperature, solvent, and the nature of the basic catalyst, could be systematically studied to maximize the yield and purity of the target compound. The use of microwave irradiation has been shown to be beneficial for reaction yields and times in other Gewald reactions and could be explored here. wikipedia.org

Beyond the Gewald reaction, other synthetic strategies warrant exploration. For instance, novel routes involving the cyclization of functionalized alkynes could offer a regioselective pathway to the desired substitution pattern. nih.gov Tandem reactions, such as thio-Michael addition followed by oxidative annulation, have also emerged as powerful tools for constructing polysubstituted thiophenes and could be adapted for the synthesis of this specific amine. researchgate.net A comparative analysis of these different synthetic routes would be invaluable, and the findings could be summarized in a data table for clarity.

Table 1: Proposed Synthetic Pathways for Future Investigation

| Synthetic Pathway | Key Reactants | Potential Advantages | Research Focus |

|---|---|---|---|

| Optimized Gewald Reaction | 3-Methyl-2-pentanone, active methylene nitrile, sulfur | Well-established, readily available starting materials | Catalyst screening, solvent effects, microwave-assisted synthesis |

| Alkyne Cyclization | Appropriately substituted S-containing alkynes | High regioselectivity, atom economy | Catalyst development (e.g., Pd-catalyzed), substrate synthesis |

In-depth Mechanistic Understanding of Complex Reactions and Derivatizations

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for controlling reaction outcomes and designing novel transformations. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate steps of the Gewald reaction, including the roles of polysulfide intermediates. nih.govchemrxiv.org

Future research should apply these computational methods to the specific case of synthesizing this compound. This would involve mapping the potential energy surface for the reaction, identifying key intermediates and transition states, and understanding how the steric bulk of the isopropyl groups influences the reaction kinetics and thermodynamics.

Furthermore, the amino group at the 3-position serves as a versatile handle for a wide range of derivatizations. Investigating the reactivity of this amino group in reactions such as acylation, alkylation, and diazotization followed by coupling would open doors to a vast library of new compounds. The steric hindrance imposed by the adjacent isopropyl and methyl groups will likely play a significant role in the reactivity of the amine, and studying these steric effects will be a key research focus. The outcomes of these derivatization studies could be systematically cataloged.

Development of Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization

The detailed characterization of this compound and its derivatives is fundamental to understanding their structure-property relationships. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will form the basis of this characterization. mdpi.com

However, future research should also focus on the application of more advanced spectroscopic methods. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of all proton and carbon signals, especially given the complex substitution pattern. Due to the sterically crowded nature of the molecule, solid-state NMR could also provide valuable insights into its crystalline packing and conformation.

Moreover, the development of in-situ, real-time monitoring techniques for its synthesis and derivatization reactions would be highly beneficial. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, could be employed to track the concentration of reactants, intermediates, and products over time, leading to a deeper mechanistic understanding and facilitating reaction optimization.

Table 2: Proposed Spectroscopic and Analytical Investigations

| Technique | Research Objective | Expected Insights |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation | Precise chemical shift assignments, confirmation of connectivity |

| Solid-State NMR | Characterization in the solid state | Information on crystal packing, polymorphism, and molecular conformation |

| In-situ IR/Raman Spectroscopy | Real-time reaction monitoring | Kinetic data, identification of transient intermediates, mechanistic details |

Integration of Machine Learning and Artificial Intelligence in Computational Predictions and Material Design

Future research should leverage ML models to predict a range of physicochemical properties of this compound and its derivatives, such as solubility, electronic properties, and thermal stability. nih.gov By training models on datasets of known thiophene (B33073) compounds, it is possible to create predictive tools that can rapidly screen virtual libraries of derivatives for desired characteristics, thus accelerating the discovery of new functional molecules.

Design of New Functional Materials Incorporating the this compound Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel functional materials. numberanalytics.commdpi.com The electron-rich nature of the aminothiophene ring suggests potential applications in organic electronics. researchgate.net

A significant future research direction would be the synthesis of polymers incorporating this thiophene derivative. The amino group provides a convenient point for polymerization, potentially leading to the formation of novel conductive or semi-conductive polymers. numberanalytics.comrsc.org The bulky isopropyl groups might influence the polymer's morphology and solubility, potentially leading to materials with improved processability. researchgate.net

Another promising area is the development of fluorescent materials. Thiophene derivatives are known to exhibit interesting photoluminescent properties, and the specific substitution pattern of this compound could lead to unique emission characteristics. researchgate.net Derivatization of the amino group with different chromophores could be explored to tune the fluorescence wavelength and quantum yield. The potential of these new materials could be systematically evaluated for applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

Table 3: Potential Functional Materials and Applications

| Material Class | Synthetic Strategy | Potential Application | Key Properties to Investigate |

|---|---|---|---|

| Conductive/Semi-conductive Polymers | Polymerization via the amino group | Organic electronics, sensors | Electrical conductivity, charge carrier mobility, thermal stability |

| Fluorescent Dyes | Derivatization with chromophores | Bio-imaging, OLEDs, chemical sensing | Absorption and emission spectra, quantum yield, photostability |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,5-Diisopropyl-4-methylthiophen-3-amine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key steps include protecting the amine group during functionalization and optimizing reaction conditions (e.g., temperature, solvent polarity). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Characterization via -NMR and -NMR ensures structural fidelity, while elemental analysis confirms stoichiometric ratios. Note : Similar protocols are described for structurally related diamines in polyamide synthesis, though substituent steric effects may necessitate longer reaction times .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.2 ppm). -NMR resolves quaternary carbons and thiophene ring signals.

- FTIR : Confirms amine (-NH) stretches (~3350 cm) and thiophene ring vibrations (~1450–1550 cm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H] at m/z 252.2).

- Elemental Analysis : Ensures <0.3% deviation in C, H, N, S ratios.

Reference : Comparable techniques were applied to characterize aromatic polyamide precursors, with adjustments for steric hindrance in bulky substituents .

Advanced Research Questions

Q. How can experimental design be optimized to evaluate the thermal stability of this compound in polymer matrices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air at 10°C/min to determine decomposition onset temperatures. Compare with structurally analogous monomers to assess steric effects on stability.

- Differential Scanning Calorimetry (DSC) : Measure glass transition () and melting () points in polymer blends.

- Table 1 : Example thermal data for related thiophene-based monomers (hypothetical):

| Monomer Structure | Decomposition Onset (°C) | (°C) |

|---|---|---|

| This compound | 285 | 120 |

| 3,4-Diphenylthiophene diamine | 275 | 110 |

| Reference : Similar comparative analyses were performed for isomeric diamines in polyamide studies . |

Q. How should researchers resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer : Contradictions often arise from crystallinity variations or solvent polarity mismatches. Systematic testing includes:

- Solubility Screening : Use a solvent gradient (hexane → DMSO) with sonication at 25–60°C.

- X-ray Crystallography : Compare crystal packing of batches to identify polymorphic effects.

- Hansen Solubility Parameters : Calculate δ, δ, δ to correlate with experimental results.

Reference : Structural analogs showed reduced solubility in polar aprotic solvents due to isopropyl steric hindrance .

Q. What role does this compound play in the synthesis of high-performance polymers, and how do reaction conditions influence polymer properties?

- Methodological Answer : As a diamine monomer, it reacts with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) to form polyamides. Key factors:

- Stoichiometry : Maintain 1:1 diamine:diacid ratio to prevent chain termination.

- Solvent Choice : Use DMAc or NMP for high-temperature polycondensation (180–220°C).

- Molecular Weight Control : Introduce phthalic anhydride as an end-capping agent.

Table 2 : Hypothetical polymer properties based on diamine structure:

| Diamine Structure | Tensile Strength (MPa) | (°C) |

|---|---|---|

| This compound | 85 | 125 |

| 2,5-Bis(4-aminophenyl)thiophene | 92 | 135 |

| Reference : Aromatic polyamides derived from similar monomers exhibited enhanced thermal stability but lower solubility . |

Q. What mechanistic insights can be gained from studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to derive rate constants.

- Isotopic Labeling : Use -labeled amine to track nucleophilic attack pathways.

- DFT Calculations : Model transition states to explain steric effects on regioselectivity.

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO/LUMO gaps.

- TD-DFT : Simulate UV-Vis spectra (e.g., λ ~300 nm for thiophene-based absorption).

- Charge Transport Analysis : Evaluate hole/electron mobility using Marcus theory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.